molecular formula C7H13N B6203746 3-cyclopropylbut-2-en-1-amine CAS No. 1312157-38-2

3-cyclopropylbut-2-en-1-amine

Cat. No.: B6203746
CAS No.: 1312157-38-2
M. Wt: 111.18 g/mol
InChI Key: SZBNBKLLXYCYES-GQCTYLIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-cyclopropylbut-2-en-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . For example, the reaction of a haloalkane with ammonia in the presence of a suitable base can yield the desired amine. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropylbut-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Primary amines

    Substitution: Substituted amines

Scientific Research Applications

3-cyclopropylbut-2-en-1-amine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-cyclopropylbut-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various downstream effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    Butenylamine: A compound with a butenyl group attached to an amine.

    Cyclopropylbutylamine: A compound with both cyclopropyl and butyl groups attached to an amine.

Uniqueness

3-cyclopropylbut-2-en-1-amine is unique due to the presence of both a cyclopropyl group and a butenyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropylbut-2-en-1-amine involves the conversion of a cyclopropyl-containing starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylcarboxaldehyde", "Methyl vinyl ketone", "Ammonia" ], "Reaction": [ "Step 1: Cyclopropylcarboxaldehyde is reacted with methyl vinyl ketone in the presence of a base catalyst to form 3-cyclopropylbut-2-en-1-one.", "Step 2: The enone is then reduced using a reducing agent such as sodium borohydride to form 3-cyclopropylbut-2-en-1-ol.", "Step 3: The alcohol is then reacted with ammonia in the presence of a dehydrating agent such as phosphorus pentoxide to form 3-cyclopropylbut-2-en-1-amine." ] }

CAS No.

1312157-38-2

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(E)-3-cyclopropylbut-2-en-1-amine

InChI

InChI=1S/C7H13N/c1-6(4-5-8)7-2-3-7/h4,7H,2-3,5,8H2,1H3/b6-4+

InChI Key

SZBNBKLLXYCYES-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\CN)/C1CC1

Canonical SMILES

CC(=CCN)C1CC1

Purity

95

Origin of Product

United States

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